

# 1-Boc-5-fluoroindole-2-boronic acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Boc-5-fluoroindole-2-boronic acid**

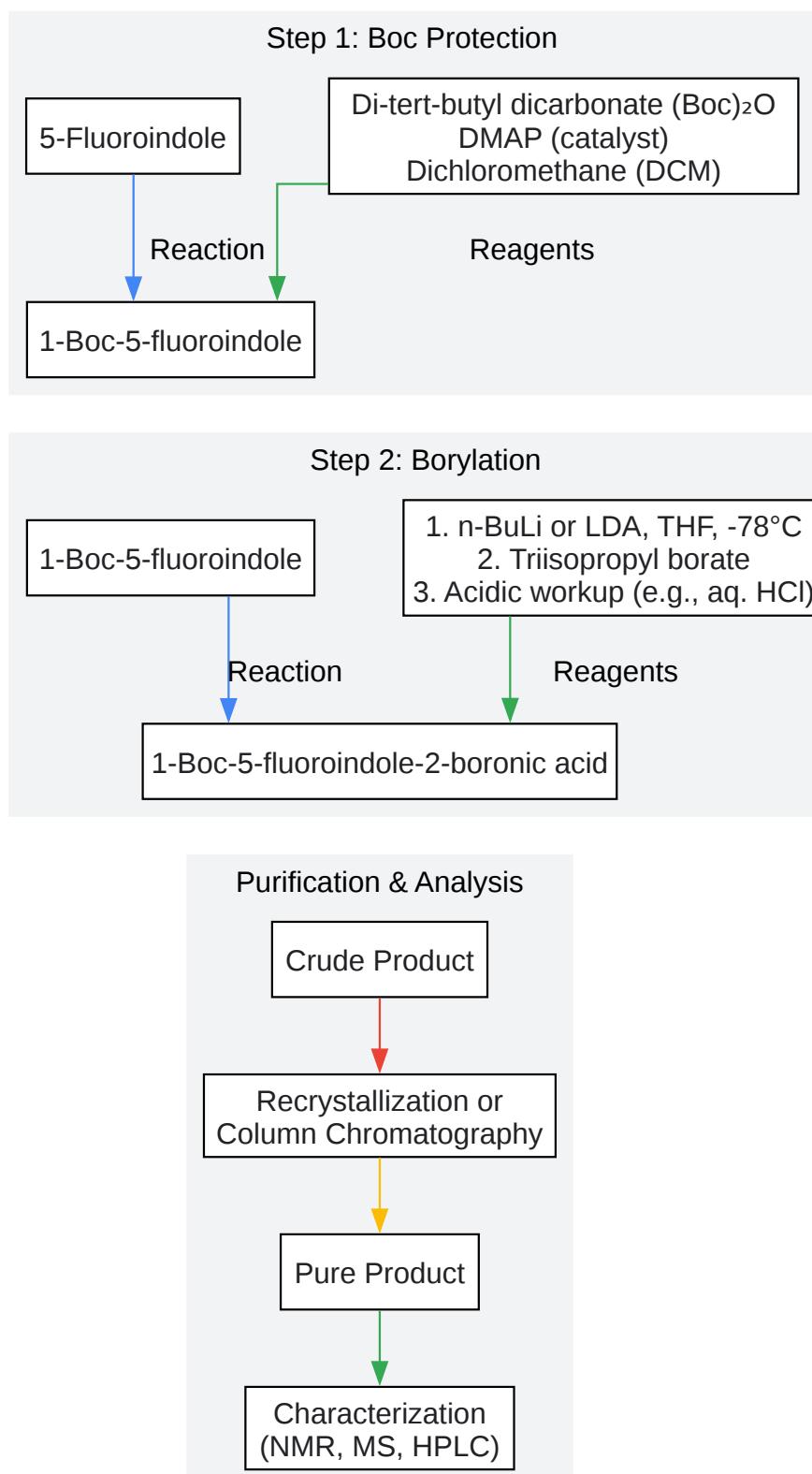
Cat. No.: **B1273701**

[Get Quote](#)

An In-depth Technical Guide to **1-Boc-5-fluoroindole-2-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Boc-5-fluoroindole-2-boronic acid**, a key building block in modern medicinal chemistry and organic synthesis. We will cover its chemical properties, detailed experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics, illustrated with process workflows and signaling pathway diagrams.


## Physicochemical Properties

**1-Boc-5-fluoroindole-2-boronic acid** is a white solid valued for its unique structural features: a boronic acid group for versatile coupling reactions, a Boc-protecting group for stability, and a fluoro-substituted indole core, a common scaffold in pharmacologically active molecules.<sup>[1]</sup> Its key properties are summarized below.

| Property           | Value                                             | Reference                                                   |
|--------------------|---------------------------------------------------|-------------------------------------------------------------|
| Molecular Weight   | 279.07 g/mol                                      | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula  | C <sub>13</sub> H <sub>15</sub> BFNO <sub>4</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| CAS Number         | 352359-23-0                                       | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Melting Point      | 116-122 °C                                        | <a href="#">[1]</a>                                         |
| Appearance         | White solid                                       | <a href="#">[1]</a>                                         |
| Purity             | ≥95-99% (by HPLC)                                 | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Boiling Point      | 446.5 °C at 760 mmHg                              | <a href="#">[4]</a>                                         |
| Storage Conditions | Store at 0-8°C                                    | <a href="#">[1]</a>                                         |

## Synthesis and Characterization

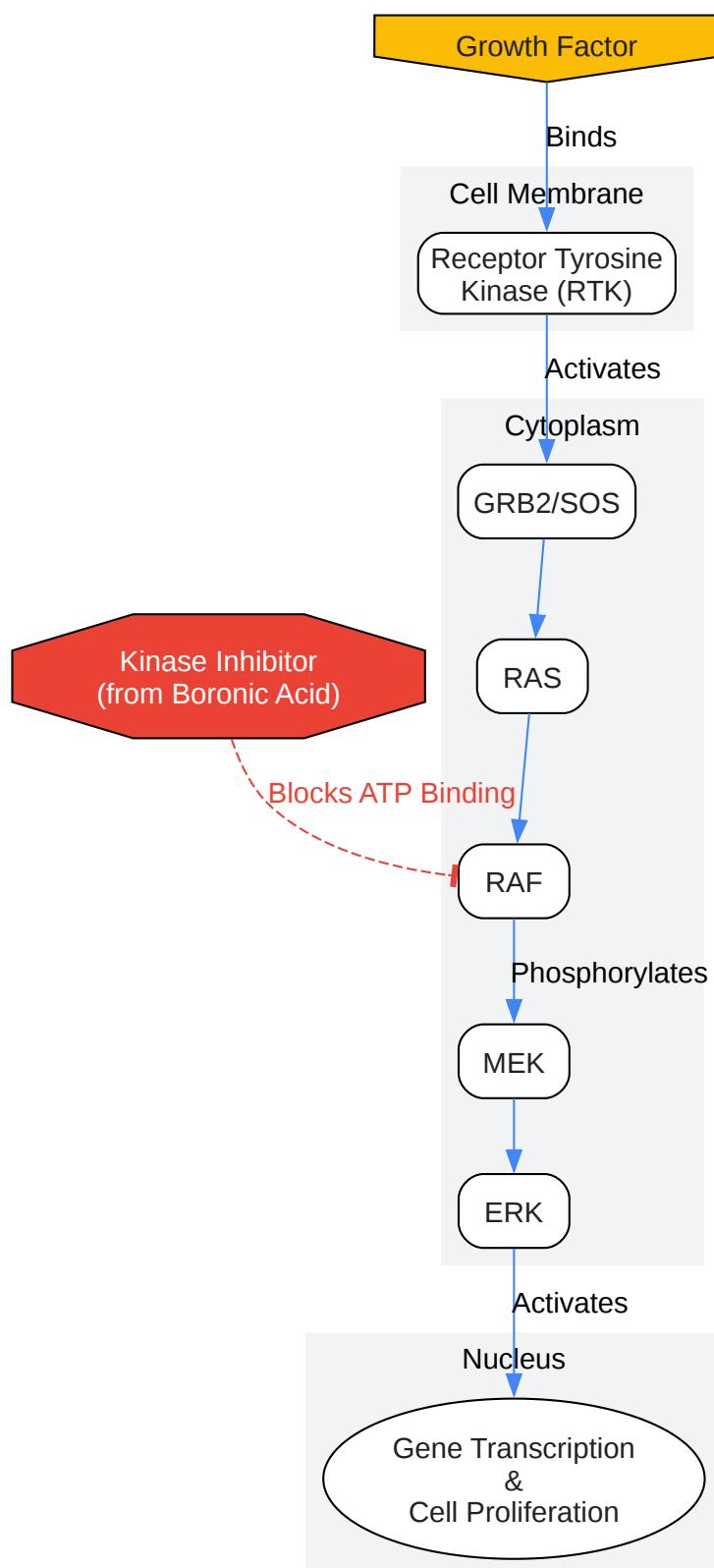
The synthesis of **1-Boc-5-fluoroindole-2-boronic acid** is typically achieved through a two-step process: N-protection of the indole followed by ortho-lithiation and borylation.



[Click to download full resolution via product page](#)

Fig 1. Synthesis and Purification Workflow.

Characterization of the final product is crucial. High-Performance Liquid Chromatography (HPLC) is used to determine purity. Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B, <sup>19</sup>F) and Mass Spectrometry (MS) are used to confirm the molecular structure.


## Applications in Medicinal Chemistry

Boronic acids are indispensable tools in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.<sup>[5][6]</sup> This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular architectures.<sup>[7]</sup>

**1-Boc-5-fluoroindole-2-boronic acid** is particularly valuable as an intermediate for synthesizing biologically active molecules, especially in the development of targeted cancer therapies.<sup>[1]</sup> Many modern oncology drugs function by inhibiting specific enzymes, such as protein kinases, that are overactive in cancer cells. The indole scaffold is a privileged structure in kinase inhibitor design, and this boronic acid allows for the efficient elaboration of this core to create potent and selective inhibitors.

## Illustrative Signaling Pathway: Kinase Inhibition

The diagram below illustrates a simplified signal transduction pathway. An external growth factor binds to a receptor tyrosine kinase (RTK), causing it to dimerize and auto-phosphorylate. This activates downstream signaling proteins (e.g., GRB2, SOS, RAS), leading to a cascade (e.g., RAF-MEK-ERK pathway) that ultimately promotes cell proliferation. Kinase inhibitors, often synthesized using building blocks like **1-Boc-5-fluoroindole-2-boronic acid**, block this pathway by competing with ATP for the kinase's binding site, thereby halting the signal and preventing uncontrolled cell growth.



[Click to download full resolution via product page](#)

Fig 2. Targeted Kinase Inhibitor Action.

## Experimental Protocols

### Protocol 1: Synthesis of 1-Boc-5-fluoroindole-2-boronic acid

This protocol is adapted from general procedures for the synthesis of N-Boc-indole-2-boronic acids.[8]

#### Materials:

- 5-fluoroindole
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF
- Tetrahydrofuran (THF), anhydrous
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate
- Hexanes

#### Procedure:

- Boc Protection:

- Dissolve 5-fluoroindole (1.0 eq) and a catalytic amount of DMAP (0.05 eq) in anhydrous DCM under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add (Boc)<sub>2</sub>O (1.1 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield crude 1-Boc-5-fluoroindole, which can be purified by column chromatography if necessary.

• Borylation:

- Dissolve the 1-Boc-5-fluoroindole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-BuLi or LDA (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.
- Add triisopropyl borate (1.5 eq) dropwise.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3).
- Extract the mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.

- The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield **1-Boc-5-fluoroindole-2-boronic acid** as a white solid.

## Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

### Materials:

- **1-Boc-5-fluoroindole-2-boronic acid** (1.0 eq)
- Aryl halide (e.g., 4-bromopyridine) (1.2 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ , 2.0 eq)
- Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

### Procedure:

- To a reaction vessel, add **1-Boc-5-fluoroindole-2-boronic acid**, the aryl halide, the palladium catalyst, and the base.
- Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite to remove the catalyst.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. 1-Boc-5-fluoroindole-2-boronic Acid [myskinrecipes.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Page loading... [guidechem.com]
- To cite this document: BenchChem. [1-Boc-5-fluoroindole-2-boronic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273701#1-boc-5-fluoroindole-2-boronic-acid-molecular-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)